4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Overview
Description
4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile is a chemical compound used in laboratory settings . It is also known as 4-Cyanobenzyl bromide . It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Synthesis Analysis
The synthesis of this compound involves reactions of 2,5-bis (2-hydroxyphenyl)-1,3,4-oxadiazole and 2,5-bis (3-hydroxyphenyl)-1,3,4-oxadiazole with 3- (bromomethyl)benzonitrile and 4- (bromomethyl)benzonitrile .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H7BrN2O . The molecular weight of this compound is 263.09 g/mol .Chemical Reactions Analysis
This compound reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .Scientific Research Applications
Regio- and Stereoselectivity in Chemical Reactions :
- Efimov et al. (2016) studied the reactions of β-azolyl enamines and nitrile oxides, including benzonitrile oxide, which is closely related to 4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile. They found that these reactions occur regioselectively at room temperature to form 4-azolylisoxazoles in good yields. Theoretical studies suggested both stepwise and concerted pathways for these reactions (Efimov et al., 2016).
Synthesis of Isoxazolyl Oxadiazolines and Thiazolidinones :
- Rajanarendar et al. (2003) reported the synthesis of 4-(5-Methyl-3-isoxazolyl)-3,5-diaryl-Δ 2 -1,2,4-oxadiazolines by adding benzonitrile oxide to 3-benzalamino-5-methyl isoxazoles. This study highlights the versatility of isoxazolyl compounds in synthesizing structurally diverse molecules (Rajanarendar et al., 2003).
Antimicrobial Activity of Isoxazoline and Isoxazole Compounds :
- Velikorodov and Sukhenko (2004) explored the antimicrobial properties of N-arylcarbamates containing isoxazolines and isoxazole rings, synthesized through reactions with benzonitrile N-oxides. These compounds showed potential for various biological activities (Velikorodov & Sukhenko, 2004).
Regiocontrol of Nitrile Oxide Cycloadditions :
- Kanemasa et al. (1992) described a method to achieve regiocontrol in the cycloaddition of benzonitrile oxide with certain alcohols, producing isoxazolines. This study contributes to understanding the selectivity in chemical reactions involving nitrile oxides (Kanemasa et al., 1992).
Synthesis of S1P1 Receptor Agonists :
- Hou et al. (2017) worked on the synthesis of BMS-960, an isoxazole-containing S1P1 receptor agonist, using 4-(oxiran-2-yl)benzonitrile. This research demonstrates the application of isoxazole compounds in pharmaceutical synthesis (Hou et al., 2017).
Regio- and Stereoselectivity in 1,3-Dipolar Cycloadditions :
- Alguacil et al. (1996) investigated the cycloaddition behavior of benzonitrile oxide with various substrates, including the synthesis of isoxazolines and isoxazoles. These findings contribute to the understanding of reaction selectivity in organic synthesis (Alguacil et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
4-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-8(7-13)2-4-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLSWNGRKEETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255315 | |
Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158735-34-2 | |
Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158735-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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